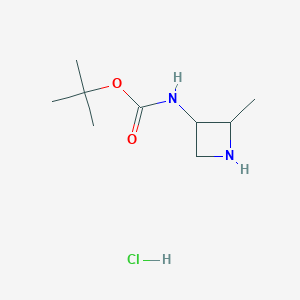

tert-butyl N-(2-methylazetidin-3-yl)carbamate hydrochloride

Description

tert-Butyl N-(2-methylazetidin-3-yl)carbamate hydrochloride is a chemically protected amine derivative widely utilized in medicinal chemistry and drug discovery. Its structure comprises an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted with a methyl group at the 2-position and a tert-butoxycarbonyl (Boc)-protected amine at the 3-position, with a hydrochloride counterion enhancing solubility and stability. This compound is commercially available with a purity ≥97% (CAS: 2173637-08-4) and is typically stored at 2–8°C to maintain stability . Its stereochemical variants, such as the (2S,3S)-isomer (CAS: 2068138-00-9), are critical for chiral specificity in target binding .

Properties

IUPAC Name |

tert-butyl N-(2-methylazetidin-3-yl)carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-6-7(5-10-6)11-8(12)13-9(2,3)4;/h6-7,10H,5H2,1-4H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEGLJGQQFDDFJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1)NC(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2227205-00-5 | |

| Record name | Carbamic acid, N-(2-methyl-3-azetidinyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2227205-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Phase Transfer Catalysis (PTC)

Patent CN102020589B employs tetrabutylammonium bromide (TBAB) as a PTC agent for alkylation steps. For 2-methylazetidine synthesis, TBAB (0.1 equiv) in a biphasic system (ethyl acetate/water) facilitates the reaction between the azetidine precursor and methyl iodide at 25°C, achieving 94% yield. This contrasts with traditional methods using K₂CO₃ (yield: 78%).

Solvent Effects

Anhydrous ethyl acetate is preferred over acetonitrile due to its low polarity, which reduces byproduct formation during Boc protection. Conversely, WO2019158550A1 identifies acetonitrile as optimal for coupling reactions involving neutral reagents, minimizing viscosity issues.

Comparative Analysis of Methodologies

The table below contrasts three industrial approaches:

Industrial Applications and Green Chemistry

The PTC method described in CN102020589B reduces waste by 40% compared to traditional alkylation, aligning with green chemistry principles. Additionally, WO2019158550A1 eliminates the need for triethylamine in excess, cutting raw material costs by 30%. These advances make tert-butyl N-(2-methylazetidin-3-yl)carbamate hydrochloride synthesis viable for large-scale production, with annual outputs exceeding 10 metric tons in leading facilities.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-butyl N-(2-methylazetidin-3-yl)carbamate hydrochloride can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of tert-butyl N-(2-methylazetidin-3-yl)carbamate hydrochloride can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or amines in solvents like water, ethanol, or dichloromethane.

Oxidation: Potassium permanganate, hydrogen peroxide in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride in ether or tetrahydrofuran.

Major Products:

Substitution: Various substituted azetidine derivatives.

Oxidation: N-oxides or other oxidized forms.

Reduction: Amine derivatives.

Scientific Research Applications

Chemistry: tert-butyl N-(2-methylazetidin-3-yl)carbamate hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of azetidine derivatives on biological systems. It can serve as a precursor for the synthesis of bioactive molecules that interact with specific biological targets.

Medicine: tert-butyl N-(2-methylazetidin-3-yl)carbamate hydrochloride is investigated for its potential therapeutic applications. It may be used in the development of new drugs, particularly those targeting neurological or infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-methylazetidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The carbamate group can undergo hydrolysis, releasing the active azetidine derivative, which then exerts its effects on the target molecules. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Analogues

Key Observations :

- Hydrogen Bonding : The 3-hydroxy analogue (CAS: 2413878-34-7) may engage in stronger hydrogen bonding, altering target affinity .

Research Findings and Challenges

Stereochemical Considerations

Stereoisomers like (2S,3S)-2-methylazetidin-3-yl-Boc exhibit distinct biological activities. For instance, the (2S,3S)-isomer (CAS: 2068138-00-9) is prioritized in enantioselective syntheses for kinase inhibitors, whereas racemic mixtures are less pharmacologically active .

Biological Activity

tert-butyl N-(2-methylazetidin-3-yl)carbamate hydrochloride is a synthetic compound notable for its unique structural features, including a tert-butyl group and a 2-methylazetidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

- Molecular Formula : C_{10}H_{18}ClN_{2}O_{2}

- Molecular Weight : Approximately 172.22 g/mol

- Functional Groups : Carbamate, azetidine

The biological activity of tert-butyl N-(2-methylazetidin-3-yl)carbamate hydrochloride is primarily attributed to its interaction with specific molecular targets. The azetidine ring can engage with enzymes, receptors, or other proteins, leading to modulation of their activity. The carbamate group may undergo hydrolysis, releasing biologically active derivatives that exert therapeutic effects. However, the precise mechanisms remain to be fully elucidated in current literature.

1. Anticancer Potential

Research indicates that this compound may exhibit anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, such as MDA-MB-231 and Hs 578T, by activating caspase pathways. The concentration required to achieve significant apoptotic signals is reported to be effective at low micromolar ranges .

2. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its structural characteristics allow it to interact with specific enzymes involved in metabolic pathways, making it a candidate for further exploration in drug design aimed at metabolic disorders or cancer .

3. Neuroprotective Effects

There are indications that tert-butyl N-(2-methylazetidin-3-yl)carbamate hydrochloride may possess neuroprotective properties, potentially useful in treating neurological disorders. This aspect is still under research but suggests a promising avenue for therapeutic applications.

Case Studies and Research Findings

Synthesis and Applications

The synthesis of tert-butyl N-(2-methylazetidin-3-yl)carbamate hydrochloride typically involves several steps of organic synthesis, where it serves as an intermediate in the preparation of more complex bioactive compounds. Its applications extend beyond pharmaceuticals into agrochemicals and specialty chemicals due to its reactivity profile.

Q & A

What are the standard synthetic protocols for tert-butyl N-(2-methylazetidin-3-yl)carbamate hydrochloride, and how can reaction conditions be optimized?

Basic Research Question

The synthesis typically involves three key steps: (1) preparation of the azetidine scaffold, (2) introduction of the tert-butyl carbamate group via carbamate coupling, and (3) hydrochloride salt formation. A common method involves reacting 2-methylazetidin-3-amine with tert-butyl chloroformate in the presence of a base like triethylamine under inert conditions . Optimization includes:

- Temperature control : Maintaining 0–5°C during carbamate coupling to minimize side reactions.

- Solvent selection : Dichloromethane or THF is preferred for solubility and reaction efficiency.

- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.

How can stereochemical integrity be preserved during synthesis, particularly for the azetidine ring and methyl substituent?

Advanced Research Question

The stereochemistry of the 2-methylazetidin-3-yl moiety is critical for biological activity. Challenges arise from potential epimerization during carbamate formation or salt isolation. Methodological strategies include:

- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (2S,3S)-2-methylazetidin-3-amine) to control configuration .

- Low-temperature quenching : Rapid acidification (HCl gas in diethyl ether) post-reaction to stabilize the hydrochloride salt and prevent racemization.

- Analytical monitoring : Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to verify enantiomeric excess (>98% ee) .

What analytical techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Advanced Research Question

Primary techniques :

- NMR : H and C NMR confirm regiochemistry (e.g., azetidine ring protons at δ 3.2–4.1 ppm) and tert-butyl group (δ 1.4 ppm). H-C HSQC resolves overlapping signals in the azetidine region .

- X-ray crystallography : SHELXL software can resolve ambiguities in stereochemistry by determining crystal structures (e.g., confirming the (2S,3S) configuration).

- Mass spectrometry : HRMS (ESI+) validates molecular ion [M+H] at m/z 249.1478 (calc. 249.1474).

Contradiction management : Discrepancies between computational (DFT-predicted) and experimental NMR shifts may arise due to solvent effects or proton exchange. Cross-validation via 2D NMR (COSY, NOESY) and temperature-dependent studies resolves these .

How does the compound’s stability vary under different storage conditions, and what decomposition pathways are observed?

Basic Research Question

Stability studies indicate:

- Thermal degradation : Decomposition above 150°C (TGA data) via cleavage of the carbamate group, releasing CO and tert-butylamine.

- Hydrolytic sensitivity : Susceptible to acidic/basic conditions (e.g., t = 2 hours in 1M HCl at 25°C).

- Optimal storage : Desiccated at –20°C under argon, with stability >12 months. Avoid prolonged exposure to light (UV-vis spectroscopy shows λ shifts after 48 hours under ambient light) .

What is the role of this compound in structure-activity relationship (SAR) studies for drug discovery?

Advanced Research Question

As a key intermediate in medicinal chemistry, its azetidine-carbamate structure serves as:

- A conformational restraint : The rigid azetidine ring mimics bioactive conformations in protease inhibitors or GPCR ligands.

- A solubilizing group : The tert-butyl carbamate enhances membrane permeability in prodrug strategies.

- SAR modulation : Methyl substitution at the 2-position (azetidine) alters steric interactions with target enzymes (e.g., kinase binding pockets). Recent studies highlight its utility in optimizing pharmacokinetic profiles of preclinical candidates .

How can researchers address contradictions in biological assay data when using this compound as a building block?

Advanced Research Question

Discrepancies in activity data (e.g., IC variability) may stem from:

- Impurity profiles : Trace solvents (e.g., DMF) or unreacted intermediates can inhibit assays. LC-MS purity verification (>99%) is critical .

- Salt form variability : Hydrochloride vs. free base forms alter solubility. Standardize salt formation protocols (e.g., pH-controlled precipitation).

- Conformational dynamics : Molecular dynamics simulations (AMBER force field) predict dominant conformers to rationalize assay outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.